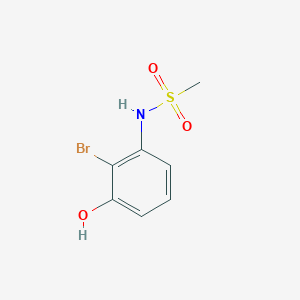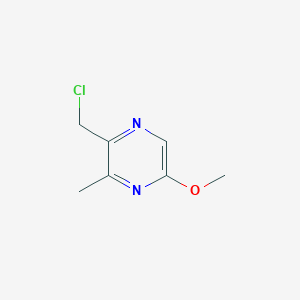
(2-Phenoxypyrimidin-5-YL)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Phenoxypyrimidin-5-YL)methanamine is an organic compound with a pyrimidine ring substituted with a phenoxy group at the 2-position and a methanamine group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This can be achieved through a nucleophilic substitution reaction using methanamine under controlled conditions .
Industrial Production Methods
Industrial production methods for (2-Phenoxypyrimidin-5-YL)methanamine may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of advanced catalysts and continuous flow reactors to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(2-Phenoxypyrimidin-5-YL)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: PhI(OAc)2, TEMPO
Reducing agents: Hydrogen gas with palladium on carbon (Pd/C)
Nucleophiles: Methanamine, other amines
Major Products
The major products formed from these reactions include various substituted pyrimidines, aldehydes, ketones, and amine derivatives.
Aplicaciones Científicas De Investigación
(2-Phenoxypyrimidin-5-YL)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Phenoxypyrimidin-5-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparación Con Compuestos Similares
Similar Compounds
(2-Methoxypyrimidin-5-YL)methanamine: Similar structure but with a methoxy group instead of a phenoxy group.
(5-Phenylpyrimidin-2-YL)methanamine: Similar structure with a phenyl group at the 5-position.
Uniqueness
(2-Phenoxypyrimidin-5-YL)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxy group at the 2-position and the methanamine group at the 5-position allows for unique interactions and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H11N3O |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
(2-phenoxypyrimidin-5-yl)methanamine |
InChI |
InChI=1S/C11H11N3O/c12-6-9-7-13-11(14-8-9)15-10-4-2-1-3-5-10/h1-5,7-8H,6,12H2 |
Clave InChI |
KCFXHOSAEUIBDN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=NC=C(C=N2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


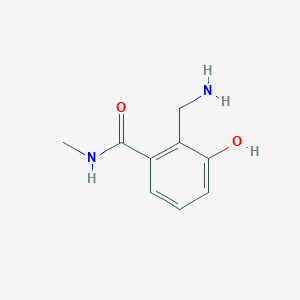

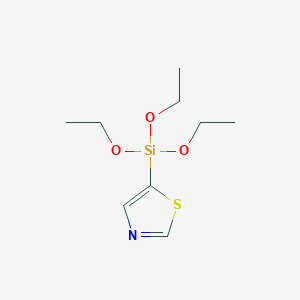
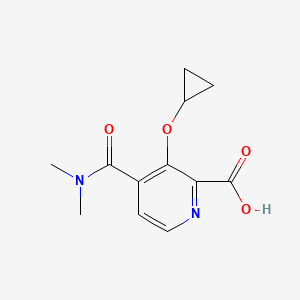
![[2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid](/img/structure/B14848390.png)
